Cyclobutylmethanamine hydrochloride

Physicochemical profiling Ionization state Drug-likeness optimization

Cyclobutylmethanamine hydrochloride (CAS 5454-82-0) delivers a geometrically rigid cyclobutyl scaffold (ring strain ~26 kcal/mol, pKa 10.22, logP ~1.0) that cannot be functionally replaced by cyclopropyl or cyclopentyl analogs. Validated for synthesizing TRPV1 agonists (human EC₅₀ 5.89 µM) and monoamine transporter inhibitors with 77‑fold NA/5‑HT selectivity. The hydrochloride salt ensures ambient solid‑state stability (mp >212°C) for long‑term library storage. Available in ≥97% purity with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 5454-82-0
Cat. No. B3024906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylmethanamine hydrochloride
CAS5454-82-0
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESC1CC(C1)CN.Cl
InChIInChI=1S/C5H11N.ClH/c6-4-5-2-1-3-5;/h5H,1-4,6H2;1H
InChIKeyJVZOVVGVPJVLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutylmethanamine Hydrochloride (CAS 5454-82-0): Chemical Identity and Procurement Baseline


Cyclobutylmethanamine hydrochloride (CAS 5454-82-0; molecular formula C₅H₁₂ClN; MW 121.61 g/mol) is the hydrochloride salt of the primary amine cyclobutylmethanamine (free base CAS 4415-83-2) . The compound features a four-membered cyclobutyl ring attached to a methylamine moiety, belonging to the class of monoalkylamines [1]. As a hydrochloride salt, it exists as an off-white to pale beige hygroscopic solid with a melting point exceeding 212°C (decomposition) and demonstrates slight solubility in water, DMSO, and methanol . The free base form is a colorless liquid with a boiling point of approximately 90.6°C at 760 mmHg . The compound serves primarily as a pharmaceutical intermediate and organic synthesis building block, with standard commercial purity specifications of 97% and analytical documentation including NMR, HPLC, and GC available from reputable suppliers .

Cyclobutylmethanamine Hydrochloride: Why In-Class Cycloalkyl Amine Analogs Cannot Be Substituted Without Validation


The cycloalkyl amine structural class encompasses multiple close analogs including cyclopropylmethanamine, cyclopentylmethanamine, and N-methylated derivatives, yet their physicochemical and biological profiles diverge substantially. The cyclobutyl ring imparts a distinct combination of ring strain energy (~26 kcal/mol), bond angle deformation (~90°), and conformational puckering that is absent in three-, five-, or six-membered cycloalkyl analogs [1]. This geometric rigidity translates into quantifiable differences in pKa (10.22 for cyclobutylmethanamine vs. predicted ~10.5-10.7 for cyclopentylmethanamine) and logP (~1.0 for cyclobutylmethanamine vs. ~0.6 for cyclopropylmethanamine), affecting both membrane permeability and ionization state at physiological pH [2]. Furthermore, metabolic liability differs markedly across the cycloalkyl series—the cyclobutyl group undergoes CYP2B6-mediated N-demethylation in specific molecular contexts, whereas cyclopropyl-containing amines are subject to distinct metabolic pathways including CYP-mediated ring-opening [3]. These measurable divergences in pKa, logP, target engagement EC₅₀, and CYP metabolic routing preclude direct functional substitution without empirical validation of the specific cyclobutyl-containing molecular context.

Cyclobutylmethanamine Hydrochloride: Quantitative Differentiation Evidence Against Comparator Analogs


pKa and Basicity: Cyclobutylmethanamine vs. Cyclopentylmethanamine and N-Methyl Derivatives

Cyclobutylmethanamine free base exhibits a predicted pKa (strongest basic) of 10.22 [1]. This basicity positions the compound as a strong base relative to N-methylated derivatives: (Cyclobutylmethyl)methylamine shows an increased pKa of 11.01±0.10 (predicted) due to the electron-donating effect of the additional methyl group . Across the cycloalkyl series, the four-membered ring imparts intermediate basicity—cyclopropylmethanamine (pKa ~9.8-10.0 predicted) shows reduced basicity due to increased s-character in C-N bonds from ring strain, while cyclopentylmethanamine (pKa ~10.5-10.7 predicted) exhibits slightly higher basicity from reduced ring strain. At physiological pH (7.4), cyclobutylmethanamine is >99.8% protonated, conferring a permanent positive charge that affects membrane permeability and target binding differently than less basic or N-substituted analogs.

Physicochemical profiling Ionization state Drug-likeness optimization

Aqueous Solubility: Free Base vs. Hydrochloride Salt Form Differentiation

The aqueous solubility profile differs substantially between cyclobutylmethanamine free base and its hydrochloride salt. The free base demonstrates an experimental water solubility of approximately 11.7 g/L (ALOGPS predicted) with a LogS (ESOL) of -0.66, corresponding to a solubility of 18.6 mg/mL (0.218 mol/L) and classified as 'very soluble' . In contrast, the hydrochloride salt (CAS 5454-82-0) exhibits significantly reduced aqueous solubility, described as 'slightly soluble' in water by multiple vendor technical datasheets, with an ESOL-predicted LogS of -1.39 equating to 4.94 mg/mL (0.0406 mol/L) . This represents a 3.8-fold decrease in molar solubility upon salt formation. The salt form also demonstrates limited solubility in DMSO and methanol (both 'slightly'), constraining formulation options for in vitro assays relative to the free amine.

Formulation development Salt selection Bioavailability optimization

TRPV1 Receptor Agonist Activity: Cyclobutylmethanamine Derivative vs. Benchmark Antagonist BCTC

A cyclobutylmethanamine-containing derivative (CHEMBL4226014 / BDBM50460759) demonstrates measurable agonist activity at the TRPV1 receptor with an EC₅₀ of 5.89 μM (5,890 nM) for human TRPV1 and 7.10 μM (7,100 nM) for rat TRPV1 in calcium flux assays using HEK293 cells [1]. This places the compound's activity in the low micromolar agonist range. For contextual benchmarking, the well-characterized TRPV1 antagonist BCTC (CAS 393514-24-4) exhibits an IC₅₀ of 35 nM for capsaicin-induced activation and 6 nM for acid-induced activation . The ~170-fold difference in potency between the cyclobutylmethanamine-derived agonist (μM EC₅₀) and the benchmark antagonist BCTC (nM IC₅₀) quantifies the distinct pharmacological profile achievable with the cyclobutyl scaffold when optimized toward agonism rather than antagonism.

TRPV1 modulation Pain and inflammation Ion channel pharmacology

Monoamine Transporter Inhibition: Cyclobutyl-Containing Metabolite BTS 54-505 vs. Parent Compound Sibutramine

The primary amine metabolite of sibutramine, BTS 54-505 (which contains a 1-(4-chlorophenyl)cyclobutyl core structure), exhibits differentiated monoamine transporter inhibition profiles. BTS 54-505 demonstrates an IC₅₀ of 0.066 μM (66 nM) for noradrenaline uptake, 5.1 μM for 5-HT (serotonin) uptake, and 0.31 μM for dopamine uptake . The parent compound sibutramine hydrochloride (BTS 54-524) maintains a distinct inhibition profile with greater potency across multiple transporters. Critically, the formation of BTS 54-505 from sibutramine occurs via CYP2B6-catalyzed N-demethylation, with the kinetics in human liver microsomes showing a high-affinity apparent K(m) of 4.79 μM for M1 formation, comparable to recombinant CYP2B6 K(m) of 8.02 μM [1]. This metabolic route is isoform-specific—inhibitors of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A produced no significant effect on BTS 54-505 formation [1].

Monoamine reuptake inhibition CNS pharmacology Obesity and depression

Physicochemical Property Matrix: Cyclobutylmethanamine Free Base vs. Hydrochloride Salt vs. N-Methyl Derivative

A comparative physicochemical matrix across cyclobutylmethanamine forms and derivatives reveals quantifiable differences relevant to drug discovery workflows. Cyclobutylmethanamine free base (CAS 4415-83-2) exhibits logP values ranging from 0.6 to 1.37 depending on calculation method (Consensus Log Po/w = 1.02), while the hydrochloride salt (CAS 5454-82-0) shows identical calculated logP for the parent amine component . The N-methyl derivative (cyclobutylmethyl)methylamine (CAS 67579-87-7) has a molecular weight of 99.17 g/mol and serves as a reagent for LPA antagonist synthesis . Topological polar surface area (TPSA) remains constant at 26.02 Ų across both free base and salt forms due to the identical amine scaffold [1]. The free base is a flammable liquid (flash point 2.1°C) requiring refrigerated storage under inert atmosphere, while the hydrochloride salt is a hygroscopic solid stable at room temperature under inert conditions .

ADME prediction Lead optimization Form selection

Cyclobutylmethanamine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


TRPV1 Agonist Probe Development and Ion Channel Pharmacology

Cyclobutylmethanamine-derived compounds demonstrate quantifiable TRPV1 agonist activity with EC₅₀ values of 5.89 μM (human) and 7.10 μM (rat) in calcium flux assays [1]. This established target engagement supports the use of cyclobutylmethanamine hydrochloride as a synthetic intermediate for developing TRPV1-modulating probe compounds. Researchers investigating pain, inflammation, or thermosensation pathways can leverage this scaffold to generate analogs with potential for improved potency beyond the micromolar range, benchmarking against established antagonists such as BCTC (IC₅₀ = 6-35 nM). The availability of the hydrochloride salt in >97% purity with analytical certification (NMR, HPLC, GC) ensures reproducible synthetic outcomes .

Monoamine Transporter Inhibitor Lead Optimization for CNS Disorders

The cyclobutyl-containing pharmacophore present in BTS 54-505 demonstrates differentiated monoamine transporter inhibition: IC₅₀ = 0.066 μM for noradrenaline, 5.1 μM for serotonin, and 0.31 μM for dopamine uptake . This 77-fold NA/5-HT selectivity ratio establishes the cyclobutyl scaffold as a privileged structure for developing transporter-selective inhibitors. The CYP2B6-specific metabolic N-demethylation pathway characterized in human liver microsomes (K(m) = 8.02 μM) provides a defined metabolic route for prodrug strategies or active metabolite generation [2]. Cyclobutylmethanamine hydrochloride serves as a critical building block for synthesizing novel cyclobutanemethanamine derivatives targeting obesity, depression, or other monoamine-related disorders.

Physicochemical Optimization via Free Base/Salt Form Selection

The quantifiable 3.8-fold difference in aqueous solubility between cyclobutylmethanamine free base (18.6 mg/mL, LogS -0.66) and its hydrochloride salt (4.94 mg/mL, LogS -1.39) enables rational form selection based on assay requirements . The free base offers superior solubility for high-concentration aqueous biochemical screens, while the hydrochloride salt provides ambient-temperature solid-state stability (mp >212°C) suitable for long-term compound library storage . The 0.79 pKa unit difference from N-methylated derivatives (10.22 vs. 11.01) affects protonation state at physiological pH, informing medicinal chemistry decisions around amine basicity optimization for target engagement or membrane permeability [3].

LPA Antagonist and Heterocyclic Compound Synthesis

Cyclobutylmethanamine and its N-methylated derivative (cyclobutylmethyl)methylamine serve as validated reagents for synthesizing cycloheptyl acids that function as lysophosphatidic acid (LPA) antagonists . Additionally, the compound is established in patent literature as a building block for N-cyclobutyl-imidazopyridine-methylamine TRPV1 antagonists, with multiple patent filings (WO2015/25164, US2015/57298, WO2011/97491) documenting its synthetic utility . The hydrochloride salt form facilitates amide bond formation and reductive amination reactions under standard coupling conditions, making it suitable for parallel synthesis workflows in medicinal chemistry campaigns targeting GPCRs, ion channels, or kinase inhibitors.

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